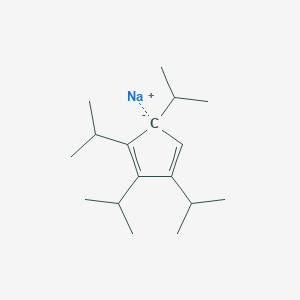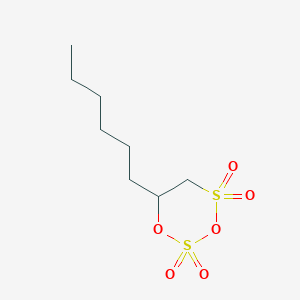![molecular formula C9H8ClN3S B14301609 2,3-Diamino-3-[(4-chlorophenyl)sulfanyl]prop-2-enenitrile CAS No. 116014-25-6](/img/no-structure.png)
2,3-Diamino-3-[(4-chlorophenyl)sulfanyl]prop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Diamino-3-[(4-chlorophenyl)sulfanyl]prop-2-enenitrile is an organic compound characterized by the presence of amino groups, a nitrile group, and a chlorophenyl sulfanyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-diamino-3-[(4-chlorophenyl)sulfanyl]prop-2-enenitrile typically involves the reaction of 4-chlorothiophenol with malononitrile in the presence of a base, followed by the addition of ammonia or an amine. The reaction conditions often include:
Solvent: Common solvents include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: A base such as sodium hydroxide or potassium carbonate is often used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Diamino-3-[(4-chlorophenyl)sulfanyl]prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,3-Diamino-3-[(4-chlorophenyl)sulfanyl]prop-2-enenitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2,3-diamino-3-[(4-chlorophenyl)sulfanyl]prop-2-enenitrile involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the nitrile group can participate in various chemical reactions. The chlorophenyl sulfanyl moiety may enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins.
Comparación Con Compuestos Similares
Similar Compounds
- 2,3-Diamino-3-[(4-fluorophenyl)sulfanyl]prop-2-enenitrile
- 2,3-Diamino-3-[(4-bromophenyl)sulfanyl]prop-2-enenitrile
- 2,3-Diamino-3-[(4-methylphenyl)sulfanyl]prop-2-enenitrile
Uniqueness
2,3-Diamino-3-[(4-chlorophenyl)sulfanyl]prop-2-enenitrile is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity. The chlorine atom can participate in various interactions, such as halogen bonding, which can enhance the compound’s properties compared to its analogs.
Propiedades
| 116014-25-6 | |
Fórmula molecular |
C9H8ClN3S |
Peso molecular |
225.70 g/mol |
Nombre IUPAC |
2,3-diamino-3-(4-chlorophenyl)sulfanylprop-2-enenitrile |
InChI |
InChI=1S/C9H8ClN3S/c10-6-1-3-7(4-2-6)14-9(13)8(12)5-11/h1-4H,12-13H2 |
Clave InChI |
KVRWQSNKNNXGKH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1SC(=C(C#N)N)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


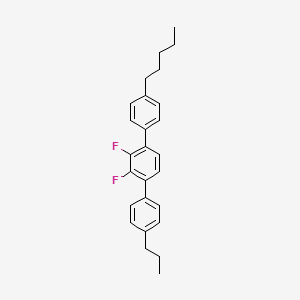
![4-[(Anthracen-1-yl)amino]-4-oxobutanoic acid](/img/structure/B14301540.png)



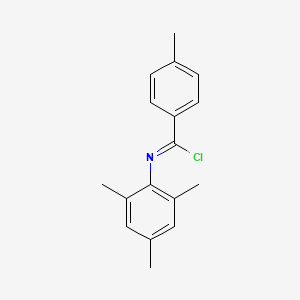
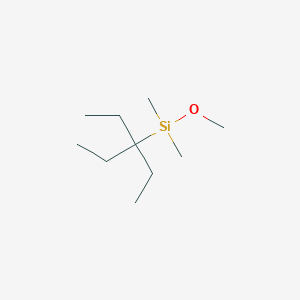

![N'-(3,4-Dichlorophenyl)-N,N-bis{2-[(trimethylsilyl)oxy]ethyl}urea](/img/structure/B14301588.png)

